Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C7H9N3O4 It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a derivative of imidazole . Imidazole derivatives are known for their broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the compound is a crystalline solid and is highly soluble in polar solvents . This solubility suggests that it could have good bioavailability, but further studies would be needed to confirm this.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
The stability and efficacy of this compound could potentially be influenced by various environmental factors. For instance, it is recommended to be stored in a dry environment at 2-8°C . This suggests that temperature and humidity could affect the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate typically involves the nitration of 1-methylimidazole followed by esterification. One common method includes the reaction of 1-methylimidazole with nitric acid to introduce the nitro group at the 5-position. This is followed by the esterification of the resulting 5-nitro-1-methylimidazole-2-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to yield the ethyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 1-methyl-5-amino-1H-imidazole-2-carboxylate.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 5-nitro-1H-imidazole-2-carboxylate: Similar structure but lacks the methyl group at the 1-position.
1-Methyl-5-nitroimidazole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
Uniqueness: Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is unique due to the presence of both the ethyl ester and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
ethyl 1-methyl-5-nitroimidazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-4-5(9(6)2)10(12)13/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMBEWCVGFBHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374538 | |
Record name | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564-49-4 | |
Record name | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1564-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1564-49-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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